Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(4-methyl-1,3-thiazol-5-yl)ethanone with ethyl 2-amino-2-oxoacetate under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used to study the interactions of thiazole and oxazole rings with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and oxazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the unique features of this compound.
Properties
IUPAC Name |
ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)7-8(15-4-11-7)9-6(2)12-5-16-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCQZBBMPYVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=C(N=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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